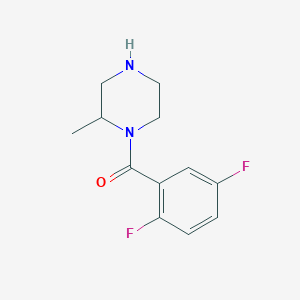![molecular formula C11H18ClNO B3093122 3-{[(Butan-2-yl)amino]methyl}phenol hydrochloride CAS No. 1240569-53-2](/img/structure/B3093122.png)
3-{[(Butan-2-yl)amino]methyl}phenol hydrochloride
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Butan-2-yl)amino]methyl}phenol hydrochloride typically involves the reaction of 3-hydroxybenzaldehyde with butan-2-ylamine under specific conditions. The reaction proceeds through a reductive amination process, where the aldehyde group of 3-hydroxybenzaldehyde reacts with the amine group of butan-2-ylamine to form an imine intermediate. This intermediate is then reduced to form the final product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-{[(Butan-2-yl)amino]methyl}phenol hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Aplicaciones Científicas De Investigación
3-{[(Butan-2-yl)amino]methyl}phenol hydrochloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-{[(Butan-2-yl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, leading to various biological effects. The compound’s amine group can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminomethylphenol: Similar structure but lacks the butan-2-yl group.
4-{[(Butan-2-yl)amino]methyl}phenol: Similar structure but with the amino group at the para position.
2-{[(Butan-2-yl)amino]methyl}phenol: Similar structure but with the amino group at the ortho position.
Uniqueness
3-{[(Butan-2-yl)amino]methyl}phenol hydrochloride is unique due to the specific positioning of the butan-2-ylamino group on the phenol ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
3-[(butan-2-ylamino)methyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-9(2)12-8-10-5-4-6-11(13)7-10;/h4-7,9,12-13H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBSXTAWFKOUGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240569-53-2 | |
| Record name | Phenol, 3-[[(1-methylpropyl)amino]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240569-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine hydrochloride](/img/structure/B3093067.png)
![2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B3093082.png)
![(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B3093087.png)

amine hydrochloride](/img/structure/B3093104.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B3093114.png)
![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B3093129.png)



